Cas no 1804360-31-3 (5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine)
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H2F5IN2O3/c8-5(9)2-1-14-6(18-7(10,11)12)4(3(2)13)15(16)17/h1,5H
- InChI Key: AUZIZNQLGDULMZ-UHFFFAOYSA-N
- SMILES: IC1=C(C(=NC=C1C(F)F)OC(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 310
- XLogP3: 3.5
- Topological Polar Surface Area: 67.9
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090029-1g |
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine |
1804360-31-3 | 97% | 1g |
$1,549.60 | 2022-04-02 |
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine
Introduction to 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804360-31-3)
5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1804360-31-3, represents a sophisticated molecular structure that combines multiple functional groups, making it a valuable intermediate in the synthesis of biologically active molecules. The presence of both difluoromethyl, iodo, nitro, and trifluoromethoxy substituents on the pyridine core endows this compound with distinct chemical properties and reactivity patterns, which are exploited in various synthetic pathways.
The significance of this compound lies in its potential applications across multiple domains, particularly in the development of novel therapeutic agents. The difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, while the iodo and nitro substituents provide versatile handles for further functionalization through cross-coupling reactions and reduction processes, respectively. Additionally, the trifluoromethoxy group contributes to lipophilicity and electronic modulation, making it an attractive component in drug design.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex biological pathways. Among these, kinase inhibitors have emerged as a major focus due to their role in regulating cellular signaling cascades involved in cancer, inflammation, and other diseases. The structural features of 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine make it a promising building block for designing kinase inhibitors. Specifically, the iodinated pyridine core can be readily modified via palladium-catalyzed cross-coupling reactions to introduce diverse pharmacophores that interact with the active sites of kinases.
One of the most compelling aspects of this compound is its utility in the synthesis of trifluoromethoxy-substituted pyridines, which have shown remarkable efficacy in preclinical studies as inhibitors of protein tyrosine kinases. These kinases are overexpressed in many cancers and are considered key therapeutic targets. The difluoromethyl group further enhances the pharmacokinetic properties of these inhibitors by improving their resistance to metabolic degradation. This combination of structural features has positioned 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine as a cornerstone intermediate in the quest for next-generation anticancer agents.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological profiles. Fluoro-substituents can modulate drug interactions with biological targets, leading to improved potency, selectivity, and bioavailability. The presence of both difluoromethyl and trifluoromethoxy groups in this compound exemplifies how strategic fluorination can be leveraged to optimize drug-like properties. Furthermore, the nitro group serves as a versatile handle for further derivatization, allowing chemists to explore a wide range of structural modifications without losing the inherent advantages provided by the fluorinated moieties.
Recent advances in synthetic methodologies have further expanded the utility of compounds like 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine. For instance, transition-metal-catalyzed reactions have enabled efficient functionalization at multiple positions within the pyridine ring, facilitating the construction of complex molecular architectures. These techniques have been instrumental in generating novel analogs with enhanced biological activity. Moreover, computational modeling and high-throughput screening have accelerated the discovery process by allowing researchers to predict and optimize the properties of potential drug candidates before experimental synthesis.
The integration of machine learning and artificial intelligence into drug discovery has also played a pivotal role in identifying promising candidates derived from this compound class. By analyzing vast datasets of chemical structures and biological responses, computational algorithms can suggest optimal modifications that maximize efficacy while minimizing side effects. This interdisciplinary approach has led to several breakthroughs in developing kinase inhibitors based on fluorinated pyridines.
Another area where this compound shows promise is in the development of antiviral agents. The ability to modulate viral protease activity and inhibit replication has been demonstrated through structural analogs derived from related pyridine scaffolds. The unique combination of substituents in 5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine provides an ideal platform for designing molecules that can interfere with viral life cycles without harming host cells.
In conclusion,5-(Difluoromethyl)-4-iodo-3-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804360-31-3) represents a versatile and powerful tool for pharmaceutical research and development. Its unique structural features enable diverse synthetic strategies, making it an invaluable intermediate for constructing biologically active molecules targeting various diseases. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a central role in shaping the future of medicine.
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